An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclohexanecarboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 3-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclohexanecarboxylic acid is a saturated fatty acid and a derivative of cyclohexane (B81311). Its structure consists of a cyclohexane ring substituted with a methyl group at the third position and a carboxylic acid group at the first position. This compound exists as a mixture of cis and trans isomers, which can influence its physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical protocols for 3-Methylcyclohexanecarboxylic acid, tailored for professionals in research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Methylcyclohexanecarboxylic acid are summarized below. It is important to note that some reported values may correspond to a mixture of cis and trans isomers, as the separation of these stereoisomers can be challenging.
Table 1: Physical and Chemical Properties of 3-Methylcyclohexanecarboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][2][3][4][5][6][7] |
| CAS Number | 13293-59-9 | [1][2][5][6] |
| Appearance | Not explicitly stated, likely a solid or liquid at room temperature | |
| Melting Point | 175°C (with decomposition)[1] / -64°C[2] | |
| Boiling Point | 235.9°C at 760 mmHg | [1] |
| Density | 0.989 g/mL at 25°C | [1] |
| Solubility | Information not available | |
| Flash Point | >230 °F (>110 °C) | [1] |
Note on conflicting data: There is a significant discrepancy in the reported melting points. The value of 175°C with decomposition is more consistent with other cyclic carboxylic acids of similar molecular weight. The value of -64°C is unusually low and may be erroneous or refer to a specific, purified isomer under particular conditions. Further experimental verification is recommended.
Synthesis Protocols
Grignard Reaction with Carbon Dioxide
A reliable method for the synthesis of carboxylic acids is the reaction of a Grignard reagent with carbon dioxide.
Experimental Protocol: Grignard Carbonation of 3-Methylcyclohexyl Halide
Materials:
-
3-Methylcyclohexyl bromide (or chloride)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 3-methylcyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically refluxed until the magnesium is consumed.
-
Carbonation: The Grignard solution is cooled in an ice-salt bath. Crushed dry ice is added portion-wise to the vigorously stirred solution.
-
Work-up: After the addition of dry ice is complete, the reaction is quenched by the slow addition of cold, dilute hydrochloric acid until the aqueous layer is acidic.
-
Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methylcyclohexanecarboxylic acid. Further purification can be achieved by distillation or recrystallization.
Logical Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of 3-methylcyclohexanecarboxylic acid via Grignard reaction.
Fischer Esterification followed by Hydrolysis
An alternative route involves the synthesis of the corresponding methyl ester followed by hydrolysis. A general protocol for Fischer esterification is provided below.
Experimental Protocol: Fischer Esterification of a Carboxylic Acid
Materials:
-
Carboxylic acid (starting material)
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid in an excess of anhydrous methanol.[8]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.[8]
-
Reflux: Heat the reaction mixture to a gentle reflux for 2-4 hours.[8]
-
Work-up and Extraction: After cooling, the mixture is poured into water and extracted with diethyl ether.[8]
-
Washing: The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine.[8]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the methyl ester.[8]
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide (B78521) followed by acidification).
Logical Workflow for Fischer Esterification and Hydrolysis
Caption: Workflow for the synthesis of a carboxylic acid via Fischer esterification and subsequent hydrolysis.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3-Methylcyclohexanecarboxylic acid.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: ≥1024.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.
Logical Workflow for NMR Analysis
Caption: General workflow for the NMR analysis of 3-methylcyclohexanecarboxylic acid.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activity and signaling pathways of 3-Methylcyclohexanecarboxylic acid. One source suggests its potential use in treating depression and anxiety, possibly through interaction with 5HT1A receptors, but this claim lacks substantial published evidence and detailed mechanistic studies.
Research on structurally related cyclohexanecarboxylic acid derivatives has indicated potential for various biological activities. However, direct extrapolation to the 3-methyl isomer is not scientifically rigorous without specific experimental data.
Given the interest in compounds affecting the central nervous system, a hypothetical area of investigation for 3-Methylcyclohexanecarboxylic acid could be its interaction with neurotransmitter receptors, such as serotonin (B10506) receptors.
Proposed Investigational Workflow for Biological Activity
Caption: A proposed workflow for investigating the biological activity of 3-methylcyclohexanecarboxylic acid.
Safety and Handling
3-Methylcyclohexanecarboxylic acid is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated laboratory setting.
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
-
Use in a fume hood to avoid inhalation of vapors.
Conclusion
This technical guide has summarized the core chemical properties, potential synthetic routes, and analytical methodologies for 3-Methylcyclohexanecarboxylic acid. While fundamental physicochemical data is available, there are inconsistencies in reported values that warrant further investigation. Moreover, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. The proposed investigational workflow provides a roadmap for future research to elucidate its potential therapeutic applications. As with any chemical compound, proper safety protocols must be strictly adhered to during handling and experimentation.
References
- 1. 3-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans | CAS 13293-59-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-Methylcyclohexane-1-carboxylic acid | 13293-59-9 | NAA29359 [biosynth.com]
- 3. cis-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 12610637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy trans-3-Methyl-cyclohexanecarboxylic acid [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. 3-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 114490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (1S,3S)-3-Methyl-cyclohexanecarboxylic acid | C8H14O2 | CID 86308884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
